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molecular formula C6H5F3N2 B070672 2-Amino-3-(trifluoromethyl)pyridine CAS No. 183610-70-0

2-Amino-3-(trifluoromethyl)pyridine

Cat. No. B070672
M. Wt: 162.11 g/mol
InChI Key: YWOWJQMFMXHLQD-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To conc. H2SO4 (230 mL) at 5° C. was dropwise added (4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine (83.76 g, 297 mmol) keeping the internal temperature below 20° C. Stirring was continued at 23° C. for 30 min, poured onto ice, made alkaline with 32% NaOH-sol. (ca. 800 mL) [external ice cooling necessary!!!], saturated with solid NaCl, extracted twice with THF/TBME/DCM, dried over Na2SO4. Removal of the solvent in vacuum gave the product as a white solid (44.27 g, 92%). MS (ISP) 163.2 [(M+H)+].
Name
(4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine
Quantity
83.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[C:14]([C:15]([F:18])([F:17])[F:16])=[CH:13][CH:12]=[CH:11][N:10]=2)=CC=1.[OH-].[Na+]>OS(O)(=O)=O>[F:18][C:15]([F:16])([F:17])[C:14]1[C:9]([NH2:8])=[N:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
(4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine
Quantity
83.76 g
Type
reactant
Smiles
COC1=CC=C(CNC2=NC=CC=C2C(F)(F)F)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
230 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 20° C
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
(ca. 800 mL) [external ice cooling necessary!!!], saturated with solid NaCl, extracted twice with THF/TBME/DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C(=NC=CC1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 44.27 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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